2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-[3-(3,4,5-Trimethoxybenzamido)benzamido]benzoic acid is a complex organic compound with the molecular formula C24H22N2O7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4,5-trimethoxybenzamido)benzamido]benzoic acid typically involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate amine derivatives. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction proceeds through the formation of intermediate amides, which are then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, filtration, and washing are crucial to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4,5-Trimethoxybenzamido)benzamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[3-(3,4,5-Trimethoxybenzamido)benzamido]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of dyes, inks, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3,4,5-trimethoxybenzamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and amide groups play a crucial role in its binding affinity and activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler analog with similar methoxy groups but lacking the additional amide functionalities.
2,3,4-Trimethoxybenzoic acid: Another analog with different positions of methoxy groups.
3,4,5-Trimethoxybenzamide: A related compound with similar amide groups but different overall structure.
Uniqueness
2-[3-(3,4,5-Trimethoxybenzamido)benzamido]benzoic acid is unique due to its combination of multiple methoxy and amide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H22N2O7 |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[[3-[(3,4,5-trimethoxybenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H22N2O7/c1-31-19-12-15(13-20(32-2)21(19)33-3)23(28)25-16-8-6-7-14(11-16)22(27)26-18-10-5-4-9-17(18)24(29)30/h4-13H,1-3H3,(H,25,28)(H,26,27)(H,29,30) |
InChI Key |
JXRFXWVYEJMBHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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